3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride
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Overview
Description
3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride is a chemical compound that features a pyridine ring substituted with a tetrafluoroethyl group and an amine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is through the reaction of 2-aminopyridine with a tetrafluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced forms.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride exerts its effects depends on its interaction with molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The amine group can participate in hydrogen bonding, further stabilizing interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of tetrafluoroethyl, leading to variations in reactivity and applications.
4-(1,2,2,2-Tetrafluoroethyl)pyridine: The position of the tetrafluoroethyl group affects the compound’s chemical behavior.
Uniqueness
3-(1,2,2,2-Tetrafluoroethyl)pyridin-2-amine;hydrochloride is unique due to the presence of both the tetrafluoroethyl group and the amine group on the pyridine ring
Properties
IUPAC Name |
3-(1,2,2,2-tetrafluoroethyl)pyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2.ClH/c8-5(7(9,10)11)4-2-1-3-13-6(4)12;/h1-3,5H,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAPIPPGJLUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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